molecular formula C20H22BrN5O2S B2387691 N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide CAS No. 1251603-36-7

N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide

Cat. No. B2387691
CAS RN: 1251603-36-7
M. Wt: 476.39
InChI Key: YZPZSKUPFZWWAA-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide, also known as ABT-639, is a small molecule drug that belongs to the class of piperidine carboxamides. It has been studied for its potential therapeutic applications as a selective T-type calcium channel blocker. In

Scientific Research Applications

Application in Drug Discovery and Metabolism Studies

Studies involving compounds with structural similarities to N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide have demonstrated their utility in drug discovery, particularly focusing on their metabolic fate and disposition. For example, the use of 19F-nuclear magnetic resonance (NMR) spectroscopy in drug discovery programs has supported the selection of candidates for further development. This technique has been applied to analyze the metabolism and excretion of potent human immunodeficiency virus (HIV) integrase inhibitors, highlighting the elimination pathways and major metabolites identified in animal models (Monteagudo et al., 2007).

Development of Diagnostic and Therapeutic Agents

Research on fluorine-containing compounds has led to the development of diagnostic and therapeutic agents. For instance, fluorinated derivatives of WAY 100635, a compound structurally related to this compound, have been synthesized and evaluated for their biological properties. These compounds, radiolabeled with fluorine-18, showed potential for positron emission tomography (PET) imaging studies to assess serotonin levels and 5-HT1A receptor distribution in the brain, indicating their application in neurological research and diagnosis (Lang et al., 1999).

Exploration of Cannabinoid Receptor Agonists

Carboxamide-type synthetic cannabinoids, which share structural features with this compound, have been synthesized and evaluated for their activities as CB1/CB2 receptor agonists. These studies contribute to understanding the pharmacological properties of synthetic cannabinoids, which can inform the development of new therapeutic compounds targeting cannabinoid receptors (Doi et al., 2017).

Synthesis and Evaluation of Antitumor Agents

A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized, including compounds with fluorine substitutions, and evaluated for their cytotoxic effects on cancer cell lines. This research demonstrates the potential of fluorinated carboxamide derivatives in the development of new antitumor agents, offering insights into structure-activity relationships and therapeutic applications (Kelly et al., 2007).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN5O2S/c1-13-7-8-16(15(21)11-13)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)29-14-5-3-2-4-6-14/h7-11,14H,2-6,12H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPZSKUPFZWWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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